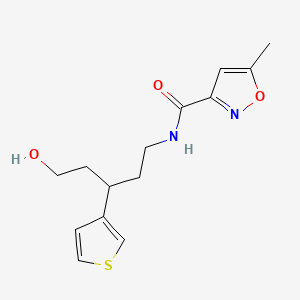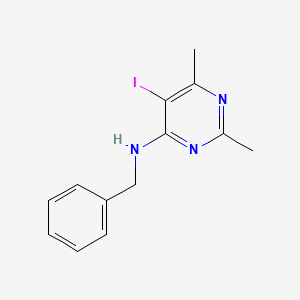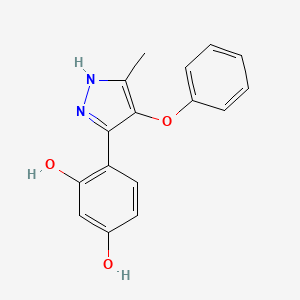
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as EPPOM, is a chemical compound with potential applications in scientific research. This compound is a derivative of oxalamide and has been synthesized using a specific method. EPPOM has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
EPPOM acts as a selective inhibitor of certain ion channels in the brain, particularly the Nav1.7 and Nav1.8 channels. These channels are involved in the transmission of pain signals and their inhibition can lead to analgesic effects. EPPOM binds to the intracellular side of these channels and stabilizes them in a closed state, preventing the influx of sodium ions.
Biochemical and Physiological Effects
EPPOM has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, EPPOM has been shown to have a low toxicity profile and does not produce significant side effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPPOM in lab experiments is its selectivity for certain ion channels, which allows for specific targeting of these channels. EPPOM also has a low toxicity profile, which makes it a safer option compared to other compounds with similar effects. However, one limitation of using EPPOM is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on EPPOM. One area of interest is the development of more potent and selective inhibitors of Nav1.7 and Nav1.8 channels. Another area of interest is the study of EPPOM's effects on other ion channels and their potential implications for the treatment of other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of EPPOM for maximum efficacy.
Métodos De Síntesis
EPPOM has been synthesized using a specific method that involves the reaction of 4-ethylphenyl isocyanate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EPPOM. This method has been optimized to yield a high purity product and has been validated through various analytical techniques.
Aplicaciones Científicas De Investigación
EPPOM has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain. EPPOM has also been studied for its potential use as a tool for studying ion channel function and structure.
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-16-10-12-17(13-11-16)23-21(26)20(25)22-15-18-7-6-14-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDWJYUJFNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)


![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)

![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)


![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)
